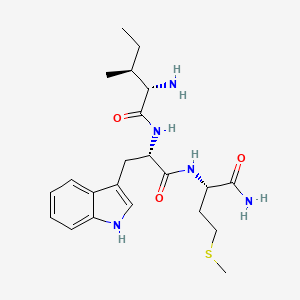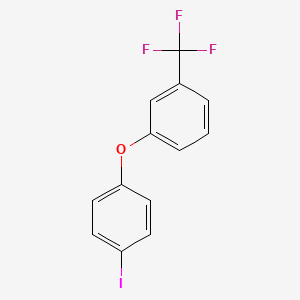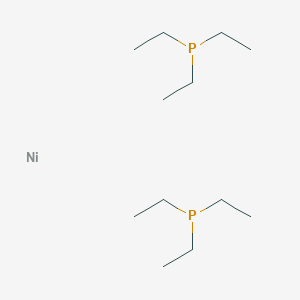![molecular formula C29H40O2 B15165298 2,2'-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol] CAS No. 194738-92-6](/img/structure/B15165298.png)
2,2'-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol] is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s structure consists of two phenol groups connected by a methylene bridge, with additional methyl and cyclohexyl groups enhancing its stability and effectiveness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol] typically involves the condensation of 4-methyl-3-(1-methylcyclohexyl)phenol with formaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of more efficient catalysts and purification techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol] undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form more stable derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol] has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in the stabilization of polymers and plastics, preventing degradation due to oxidative stress.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and its effects on biological systems.
Medicine: Research into its potential therapeutic applications, particularly in preventing oxidative damage in cells and tissues, is ongoing.
Industry: It is widely used in the production of rubber, plastics, and other materials that require stabilization against oxidation.
Wirkmechanismus
The antioxidant effect of 2,2’-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol] is primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The methylene bridge and additional methyl and cyclohexyl groups enhance its stability, making it more effective in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 2,2’-Methylenebis(4-methylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
Uniqueness
Compared to similar compounds, 2,2’-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol] offers enhanced stability and effectiveness due to the presence of the cyclohexyl groups. These groups provide additional steric hindrance, reducing the likelihood of unwanted side reactions and increasing the compound’s overall antioxidant capacity.
Eigenschaften
CAS-Nummer |
194738-92-6 |
|---|---|
Molekularformel |
C29H40O2 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
2-[[6-hydroxy-3-methyl-2-(1-methylcyclohexyl)phenyl]methyl]-4-methyl-3-(1-methylcyclohexyl)phenol |
InChI |
InChI=1S/C29H40O2/c1-20-11-13-24(30)22(26(20)28(3)15-7-5-8-16-28)19-23-25(31)14-12-21(2)27(23)29(4)17-9-6-10-18-29/h11-14,30-31H,5-10,15-19H2,1-4H3 |
InChI-Schlüssel |
HPEGLKFPAQLXGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)O)CC2=C(C=CC(=C2C3(CCCCC3)C)C)O)C4(CCCCC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


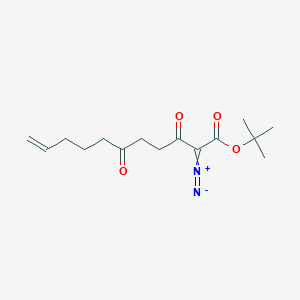
![3-[2-(Benzyloxy)phenyl]prop-2-enal](/img/structure/B15165225.png)
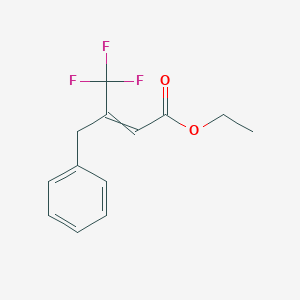
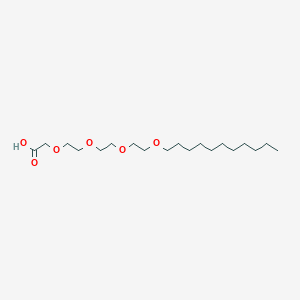
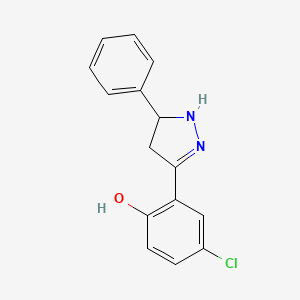
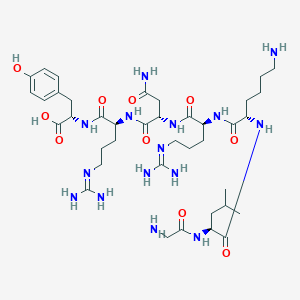

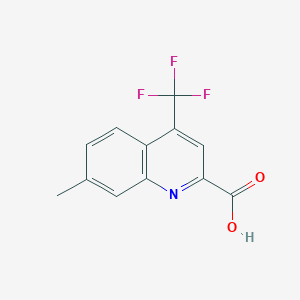
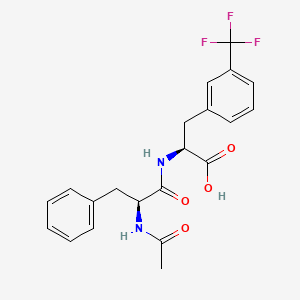
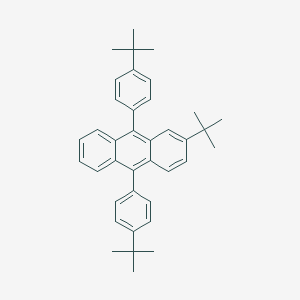
![2,2'-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid (non-preferred name)](/img/structure/B15165290.png)
